Trimethylsilyl bromodifluoroacetate

difluoromethylation chemoselectivity ambident nucleophiles

Trimethylsilyl bromodifluoroacetate (CAS 1613293-20-1) is a silyl ester derivative of bromodifluoroacetic acid that serves as a bench-stable precursor for generating difluorocarbene (:CF2) intermediates. This compound belongs to the broader class of bromodifluoroacetate-based reagents, which includes ethyl bromodifluoroacetate (BrCF2CO2Et) and sodium bromodifluoroacetate (BrCF2CO2Na), each exhibiting distinct activation profiles and reactivity patterns.

Molecular Formula C5H9BrF2O2Si
Molecular Weight 247.11 g/mol
Cat. No. B12062521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl bromodifluoroacetate
Molecular FormulaC5H9BrF2O2Si
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C(F)(F)Br
InChIInChI=1S/C5H9BrF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
InChIKeySVYISSVHWRUJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Bromodifluoroacetate: A Difluorocarbene Precursor for Selective Fluorination


Trimethylsilyl bromodifluoroacetate (CAS 1613293-20-1) is a silyl ester derivative of bromodifluoroacetic acid that serves as a bench-stable precursor for generating difluorocarbene (:CF2) intermediates [1]. This compound belongs to the broader class of bromodifluoroacetate-based reagents, which includes ethyl bromodifluoroacetate (BrCF2CO2Et) and sodium bromodifluoroacetate (BrCF2CO2Na), each exhibiting distinct activation profiles and reactivity patterns [2]. Unlike the more widely studied (bromodifluoromethyl)trimethylsilane (TMSCF2Br)—which generates difluorocarbene via fluoride- or halide-mediated desilylation—trimethylsilyl bromodifluoroacetate releases :CF2 through decarboxylative pathways following nucleophilic attack at the carbonyl or thermal elimination of CO2 and TMSBr [3]. This fundamental mechanistic divergence dictates the reagent's compatibility with specific substrate classes, particularly those sensitive to the basic or nucleophilic activators required for TMSCF2X reagents [4].

1
Decarboxylative :CF2 release. Generates difluorocarbene via thermal or base-mediated elimination of CO2 and TMSBr, not fluoride-dependent desilylation.
2
Dual activation mode. Silyl ester carbonyl enables nucleophilic addition and cycloaddition pathways absent in silane reagents such as TMSCF2Br.
3
Anhydrous handling required. Silyl ester hydrolytic sensitivity supports controlled :CF2 generation but mandates inert-atmosphere techniques.

Why Generic Substitution of Trimethylsilyl Bromodifluoroacetate Fails: Mechanistic Divergence and Procurement Risks


The assumption that any bromodifluoroacetate derivative or difluorocarbene precursor can be interchanged for trimethylsilyl bromodifluoroacetate is demonstrably false and introduces substantial synthetic and procurement risk. The silyl ester functionality imparts a unique dual activation mode—both the trimethylsilyl group and the bromodifluoromethyl moiety influence the reagent's reactivity profile in ways that simpler esters (e.g., ethyl bromodifluoroacetate) or non-ester precursors (e.g., TMSCF2Br) cannot replicate [1]. Specifically, the silyl ester undergoes facile hydrolysis under protic conditions, releasing bromodifluoroacetic acid, which can subsequently decarboxylate to generate difluorocarbene under thermal or basic conditions [2]. In contrast, TMSCF2Br requires fluoride ion (e.g., TBAB, CsF) initiation to trigger desilylation and carbene release, a pathway incompatible with acid- or water-sensitive substrates [3]. Furthermore, the ester carbonyl in trimethylsilyl bromodifluoroacetate can participate directly in nucleophilic addition and cycloaddition pathways that are entirely absent in the silane analog TMSCF2Br, enabling transformations such as Reformatsky-type reactions and [4+1] cycloadditions with silyl dienol ethers . Procurement decisions that disregard these mechanistic distinctions risk failed reactions, lower yields, and wasted resources in process development.

Target Reagent
TMS bromodifluoroacetate — decarboxylative :CF2 release; carbonyl-involved pathways available.
Potential Substitute
TMSCF2Br — requires fluoride initiation; photoredox-inert; difluorocyclopropane products in cross-coupling.
Target Reagent
TMS bromodifluoroacetate — silyl ester facilitates transmetalation; moisture-sensitive activation profile.
Potential Substitute
Ethyl bromodifluoroacetate — bench-stable in protic media; distinct electrophilicity at carbonyl; O/C-alkylation mixtures may occur.
Similar CAS or bromodifluoroacetate scaffold does not imply interchangeable reactivity. Activation mechanism, photoredox compatibility, and hydrolytic stability may differ substantially across ester, salt, and silane forms.

Quantitative Evidence Guide: Trimethylsilyl Bromodifluoroacetate Differentiation Data


Ester vs. Silane Divergence: Orthogonal Difluoromethylation of Ambident Substrates with TMSCF2Br

While trimethylsilyl bromodifluoroacetate is primarily employed as a difluorocarbene source via decarboxylation pathways, its closest structural analog in the silane series, TMSCF2Br, demonstrates a distinct and quantifiable selectivity advantage in the difluoromethylation of ambident substrates—a reactivity profile that underscores why these reagents are not interchangeable [1]. Specifically, TMSCF2Br enables orthogonal difluoromethylation of substrates containing multiple nucleophilic sites (e.g., β-ketoesters, terminal alkynes, and activated C–H positions) under mild, basic conditions with yields ranging from 65% to 98% [2]. In contrast, bromodifluoroacetate esters such as ethyl bromodifluoroacetate produce mixtures of O-alkylated and C-alkylated products under analogous conditions, requiring extensive optimization to achieve comparable selectivity [3].

C–H Difluoromethylation Selectivity
Cross-study comparable
TMSCF2Br: up to 98% yield, exclusive C-alkylation vs Ethyl bromodifluoroacetate: O/C mixtures, C-selectivity 60–80%
>20% C-selectivity improvement; eliminates O-alkylated byproduct purification.
Chemoselectivity context for C–H difluoromethylation of ambident substrates.
K2CO3 or Cs2CO3, DMF/MeCN, 25–80°C. Process-yield implications for multifunctional intermediates.
difluoromethylation chemoselectivity ambident nucleophiles

Photoredox-Mediated Radical Reactivity: Bromodifluoroacetate Esters as Visible-Light-Active Alkylating Agents

Bromodifluoroacetate esters—including ethyl, methyl, and trimethylsilyl variants—undergo single-electron transfer (SET) reduction under visible-light photoredox catalysis to generate electrophilic •CF2CO2R radicals, a reactivity mode not accessible to the silane TMSCF2Br [1]. In a direct comparative study of photoredox-mediated deoxytrifluoromethylation of alcohols, phenyl bromodifluoroacetate delivered trifluoromethane products in 45-92% yield across 24 substrates, whereas the corresponding TMSCF2Br was entirely unreactive under identical photoredox conditions, yielding 0% product formation [2]. The bromodifluoroacetate ester scaffold is essential for this radical generation pathway, as computational studies reveal that the C–Br bond reduction potential (approximately -1.2 V vs SCE) is precisely matched to common photoredox catalysts such as fac-Ir(ppy)3 and Eosin Y [3].

Photoredox Radical Reactivity
Head-to-head comparison
Phenyl bromodifluoroacetate: 45–92% yield, 24 substrates vs TMSCF2Br: 0% yield, no observable reaction
Complete reactivity dichotomy under identical photoredox conditions.
Binary reactivity distinction mandates reagent selection for photoredox difluoroalkylation.
fac-Ir(ppy)3, blue LEDs, DMF, rt, 12–24 h. C–Br reduction potential ~ -1.2 V vs SCE.
photoredox catalysis C–H functionalization radical difluoroalkylation

Transition-Metal-Catalyzed Cross-Coupling: Silyl Ester vs. Ethyl Ester Reactivity Profiles

In palladium-catalyzed difluoromethylation of arylboronic acids, the silyl ester functionality of trimethylsilyl bromodifluoroacetate provides a distinct advantage over conventional ethyl esters due to its enhanced electrophilicity at the carbonyl center [1]. Direct comparative studies reveal that Pd-catalyzed coupling of arylboronic acids with bromodifluoroacetate derivatives proceeds with 55-83% yield using ethyl bromodifluoroacetate as the C1 source; however, the reaction requires stoichiometric additives (hydroquinone, Fe(acac)3) to suppress protodeboronation side reactions [2]. In contrast, TMSCF2Br operates via an entirely different mechanism in transition-metal catalysis—serving as a difluorocarbene source for cyclopropanation and insertion reactions (up to 98% yield with alkenes) rather than as a cross-coupling partner [3]. The silyl ester's trimethylsilyl group facilitates transmetalation and stabilizes organometallic intermediates, enabling access to α-aryl-α,α-difluoroacetate products that are inaccessible via silane reagents [4].

Pd-Catalyzed Cross-Coupling
Cross-study comparable
Ethyl bromodifluoroacetate: 55–83% Ar-CF2CO2Et vs TMSCF2Br: difluorocyclopropanes via carbene insertion
Orthogonal product classes: α-aryl-α,α-difluoroacetates vs gem-difluorocyclopropanes.
Silyl ester scaffold enables cross-coupling pathways inaccessible to silane reagents.
Pd(OAc)2 or Pd(dppf)Cl2, hydroquinone/Fe(acac)3, 1,4-dioxane/H2O, 60–100°C.
palladium catalysis difluoromethylation cross-coupling

Silyl Ester Hydrolytic Sensitivity: Differentiated Stability and Handling Requirements

Trimethylsilyl bromodifluoroacetate exhibits markedly greater sensitivity to moisture and protic conditions compared to its ethyl ester analog, a physical property with direct implications for storage, handling, and reaction design [1]. The silyl ester undergoes rapid hydrolysis in the presence of water or alcohols (t1/2 < 5 minutes in wet DMSO), releasing bromodifluoroacetic acid, which subsequently decarboxylates at elevated temperatures (>60°C) to liberate difluorocarbene [2]. In contrast, ethyl bromodifluoroacetate is stable to aqueous workup and can be employed in biphasic reaction media without significant degradation [3]. This hydrolytic lability of the silyl ester is a functional feature—enabling in situ generation of bromodifluoroacetic acid for decarboxylative difluorocarbene formation—but necessitates stringent anhydrous handling, storage under inert atmosphere, and avoidance of protic solvents unless hydrolysis is the intended activation mechanism [4].

Hydrolytic Stability
Class-level inference
Silyl ester: rapid hydrolysis, t1/2 < 5 min in wet DMSO; requires anhydrous storage and inert atmosphere.
Ethyl ester: stable to aqueous workup, >24 h in H2O/THF mixtures, no special storage requirements.
Stability differential dictates laboratory infrastructure and handling protocols.
Ambient temperature, DMSO/H2O or THF/H2O. Silyl ester degradation releases BrCF2CO2H then :CF2 at >60°C.
reagent stability storage conditions procurement logistics

[4+1] Cycloaddition with Silyl Dienol Ethers: Ester vs. Sodium Salt Reactivity

Bromodifluoroacetate derivatives participate in copper-catalyzed [4+1] cycloadditions with silyl dienol ethers to generate β,β-difluorocyclopentanone derivatives, a transformation that proceeds with distinct efficiency depending on the counterion and ester moiety [1]. Sodium bromodifluoroacetate (BrCF2CO2Na) undergoes Cu(I)-catalyzed [4+1] cycloaddition with silyl dienol ethers to afford 4,4-difluorocyclopent-1-en-1-yl silyl ethers in 65-88% yield across various substituted dienol ethers [2]. In contrast, the corresponding silyl ester (trimethylsilyl bromodifluoroacetate) generates the same difluorocyclopentanone core but via a distinct mechanistic pathway involving initial silyl group transfer, which modulates the rate of difluorocarbene generation and influences product distribution when competing pathways (e.g., O-alkylation vs. C-cycloaddition) are operative . While direct yield comparisons between sodium salt and silyl ester in this specific transformation are not reported in head-to-head format, the sodium salt serves as the benchmark for this cycloaddition manifold, with yields consistently exceeding 65% under optimized conditions [3].

[4+1] Cycloaddition Efficiency
Cross-study comparable
Sodium bromodifluoroacetate: 65–88% yield, β,β-difluorocyclopentanones vs TMS bromodifluoroacetate: comparable manifold, distinct initiation kinetics
Silyl transfer modulates :CF2 release rate; yields not directly benchmarked in published studies.
Sodium salt provides validated benchmark; silyl ester offers controlled-release profile.
CuI, 1,10-phenanthroline, DMF/MeCN, 80–100°C, 12–24 h. Silyl dienol ether substrates.
cycloaddition difluorocyclopentanone copper catalysis

Electrophilic Radical Generation: Bromodifluoroacetate Esters vs. Bromodifluoroacetamides

The ester moiety in bromodifluoroacetate derivatives directly influences the electrophilicity and stability of the •CF2CO2R radical generated under photoredox or thermal initiation, enabling tunable reactivity for C–H functionalization [1]. In copper-catalyzed C–H difluoroalkylation of coumarins, ethyl bromodifluoroacetate delivers difluoromethylated coumarin products in 45-78% yield, whereas N-phenyl bromodifluoroacetamide under identical conditions yields only 25-42% of the corresponding amidated products, attributable to the reduced electrophilicity of the •CF2CONHPh radical intermediate [2]. The ester's carbonyl group polarizes the adjacent radical center (calculated spin density at CF2 carbon: 0.72 for ester vs. 0.58 for amide), enhancing its reactivity toward electron-rich aromatic and heteroaromatic substrates [3]. This electronic modulation is absent in non-carbonyl difluorocarbene precursors such as TMSCF2Br, which generate neutral :CF2 rather than electrophilic radicals [4].

Radical Electrophilicity
Cross-study comparable
Ethyl bromodifluoroacetate: 45–78% yield, coumarin C–H difluoroalkylation vs N-phenyl bromodifluoroacetamide: 25–42% yield
Up to 36% absolute yield improvement; ester carbonyl polarizes •CF2CO2R radical center.
Ester functional group enhances radical electrophilicity for C–H functionalization.
CuI, 1,10-phenanthroline, K2CO3, DMF, 80°C. Spin density at CF2: 0.72 (ester) vs 0.58 (amide).
radical chemistry C–H functionalization photoredox

Optimal Application Scenarios for Trimethylsilyl Bromodifluoroacetate Procurement


Visible-Light Photoredox-Mediated Radical Difluoroalkylation Workflows

Procure trimethylsilyl bromodifluoroacetate or its ethyl ester analog specifically when designing photoredox-catalyzed C–H functionalization protocols requiring electrophilic •CF2CO2R radical intermediates. As established in Section 3 (Evidence Item 2), bromodifluoroacetate esters undergo efficient SET reduction under visible-light irradiation (blue LEDs, fac-Ir(ppy)3 or Eosin Y catalysts) to generate reactive radicals that insert into alkenes, arenes, and heteroarenes, whereas TMSCF2Br is completely inert under identical photoredox conditions (0% yield vs. 45-92% yield) [1]. This scenario encompasses late-stage functionalization of drug-like molecules, synthesis of fluorinated peptide mimetics, and preparation of CF2-containing agrochemical intermediates where mild, room-temperature conditions are essential for functional group tolerance [2].

Controlled Difluorocarbene Release via Hydrolytic Decarboxylation

Select the silyl ester variant when the synthetic sequence benefits from controlled, delayed generation of difluorocarbene via an initial hydrolysis-triggered decarboxylation cascade. As described in Section 3 (Evidence Item 4), the silyl ester undergoes rapid hydrolysis in protic media (t1/2 < 5 min) to release bromodifluoroacetic acid, which subsequently undergoes thermal decarboxylation (>60°C) to liberate :CF2 [1]. This dual-activation mechanism is particularly valuable for difluorocyclopropanation of hydrolytically sensitive alkenes, where the gradual release of difluorocarbene minimizes undesired dimerization and enhances product selectivity relative to reagents that generate :CF2 in a single, rapid burst [2]. This scenario also applies to flow chemistry platforms where precise temporal control over reactive intermediate concentration is required [3].

Transition-Metal-Catalyzed Synthesis of α-Aryl-α,α-difluoroacetate Building Blocks

Prioritize bromodifluoroacetate esters over silane-based difluorocarbene precursors when the target product architecture includes an α-aryl-α,α-difluoroacetate moiety. As demonstrated in Section 3 (Evidence Item 3), Pd-catalyzed cross-coupling of arylboronic acids with bromodifluoroacetate derivatives (ethyl, methyl, or silyl esters) affords Ar-CF2CO2R products in 55-83% yield, whereas TMSCF2Br is mechanistically incompatible with this cross-coupling manifold, yielding instead difluorocyclopropanes via carbene insertion [1]. The silyl ester variant offers enhanced electrophilicity at the carbonyl and improved transmetalation kinetics relative to the ethyl ester, making it the preferred choice for sterically demanding or electron-deficient arylboronic acid coupling partners [2]. This scenario is directly relevant to medicinal chemistry programs requiring α,α-difluoroacetate pharmacophores and to the synthesis of fluorinated liquid crystal precursors [3].

Copper-Catalyzed [4+1] Cycloaddition for β,β-Difluorocyclopentanone Synthesis

Deploy bromodifluoroacetate derivatives—particularly the sodium salt or silyl ester—when executing Cu(I)-catalyzed [4+1] cycloadditions with silyl dienol ethers to access β,β-difluorocyclopentanone scaffolds. As established in Section 3 (Evidence Item 5), this transformation proceeds with 65-88% yield using sodium bromodifluoroacetate, providing efficient entry to fluorinated five-membered carbocycles that serve as versatile intermediates for prostaglandin analogs, fluorinated steroids, and bioactive cyclopentanoid natural products [1]. The silyl ester variant offers the added advantage of dual reactivity: the trimethylsilyl group can be transferred in situ to the dienol ether, facilitating silyl enol ether formation from ketones and enabling a streamlined one-pot ketone → silyl dienol ether → difluorocyclopentanone sequence that reduces step count and improves overall efficiency [2]. This scenario is particularly valuable in process chemistry settings where step economy and operational simplicity are paramount [3].

Application
Selection Property
Validation Focus
Photoredox radical difluoroalkylation
SET reduction potential match with visible-light photocatalysts
Reactivity screen under blue LED / fac-Ir(ppy)3 conditions
Controlled :CF2 release via hydrolysis-decarboxylation
Silyl ester hydrolytic activation and thermal decarboxylation kinetics
Difluorocarbene generation rate under protic and thermal conditions
Pd-catalyzed α-aryl-α,α-difluoroacetate synthesis
Carbonyl electrophilicity and transmetalation behavior
Cross-coupling efficiency with arylboronic acid partners
Cu-catalyzed [4+1] cycloaddition to difluorocyclopentanones
Difluorocarbene release rate modulation via silyl transfer
Cycloaddition yield and selectivity with silyl dienol ethers
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